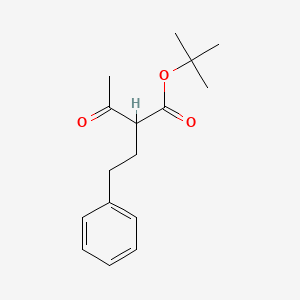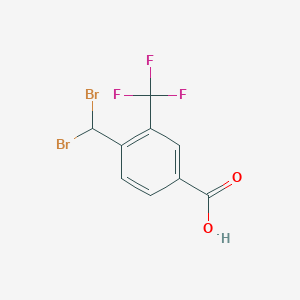
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with a bromomethyl group at the 3-position, a tert-butoxycarbonyl group at the 1-position, and a hydroxyl group at the 4-position. The stereochemistry of this compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols to achieve high enantiomeric excess . The process may include steps such as ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to form ketones or reduced to form alcohols.
Protection and Deprotection Reactions: The tert-butoxycarbonyl group can be used as a protecting group for the amine functionality, which can be removed under acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride for deprotonation, acids like trifluoroacetic acid for deprotection, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a wide range of substituted pyrrolidines, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine functionality. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in the substituents at the 3- and 4-positions.
(3S,4R)-4-(6-bromo-2-methoxyquinolin-3-yl)-3-hydroxy-N,N-dimethyl-3-(naphthalen-1-yl): This compound has a similar stereochemistry but features different substituents, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C10H18BrNO3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
JLVRKCSOSUDUPL-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8300760.png)








![4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B8300824.png)



